2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide
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Description
2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C29H26N4O3S and its molecular weight is 510.61. The purity is usually 95%.
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Scientific Research Applications
Radiosynthesis for PET Imaging
The compound 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, which shares structural similarities with the specified chemical, has been explored for its potential in positron emission tomography (PET) imaging. Specifically, DPA-714, a fluorine-18 labeled derivative, has been synthesized for in vivo imaging of the translocator protein (18 kDa), highlighting the utility of such compounds in radiolabeling and diagnostic imaging (Dollé et al., 2008).
Anticancer Activity
Derivatives of pyrimidines, including structures related to the specified compound, have been synthesized and evaluated for their anticancer activity. Certain derivatives have shown appreciable cancer cell growth inhibition against multiple cancer cell lines, demonstrating the potential of these compounds in developing new anticancer agents (Al-Sanea et al., 2020).
Antimicrobial Agents
Compounds derived from pyrimidines and thienopyrimidines have been synthesized and tested for antimicrobial activity. Some of these compounds have shown good antibacterial and antifungal activities, suggesting their potential as antimicrobial agents (Hossan et al., 2012).
Anti-Inflammatory and Analgesic Properties
Pyrimidine derivatives have been evaluated for their anti-inflammatory and analgesic activities. Some compounds within this class have exhibited significant activity, indicating their potential use in treating inflammation and pain (Sondhi et al., 2009).
Properties
IUPAC Name |
2-[[3-(4-ethoxyphenyl)-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N4O3S/c1-3-36-23-14-12-22(13-15-23)33-28(35)27-26(24(17-30-27)20-9-5-4-6-10-20)32-29(33)37-18-25(34)31-21-11-7-8-19(2)16-21/h4-17,30H,3,18H2,1-2H3,(H,31,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUTWGCMKLLOVAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC(=O)NC5=CC=CC(=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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